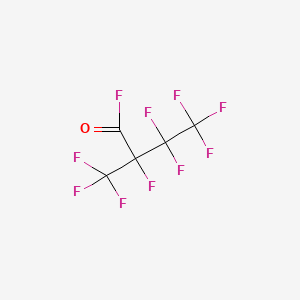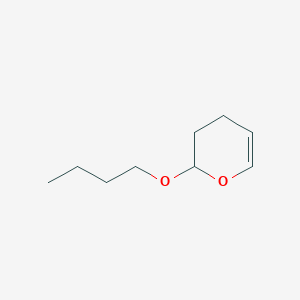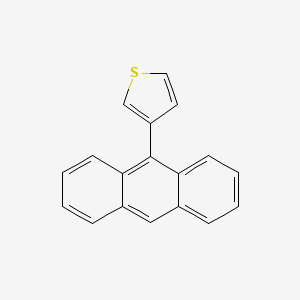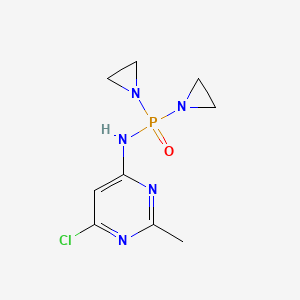![molecular formula C23H26N2O8 B14743527 Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate CAS No. 5345-24-4](/img/structure/B14743527.png)
Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate is a complex organic compound known for its unique structure and properties It is characterized by the presence of two nitrophenyl groups attached to an ethyl chain, which is further connected to a propanedioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate typically involves multi-step organic reactions. One common method includes the alkylation of diethyl malonate with 2-(2-nitrophenyl)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
化学反応の分析
Types of Reactions
Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate involves its interaction with molecular targets through its functional groups. The nitrophenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic and electrophilic reactions, depending on the specific conditions and reagents used .
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, differing in the alkyl groups attached to the ester moiety.
Malonic acid: The parent dicarboxylic acid from which diethyl malonate and its derivatives are synthesized.
Uniqueness
Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate is unique due to the presence of two nitrophenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
特性
CAS番号 |
5345-24-4 |
|---|---|
分子式 |
C23H26N2O8 |
分子量 |
458.5 g/mol |
IUPAC名 |
diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C23H26N2O8/c1-3-32-21(26)23(22(27)33-4-2,15-13-17-9-5-7-11-19(17)24(28)29)16-14-18-10-6-8-12-20(18)25(30)31/h5-12H,3-4,13-16H2,1-2H3 |
InChIキー |
OXTFSMADTQOBPO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCC1=CC=CC=C1[N+](=O)[O-])(CCC2=CC=CC=C2[N+](=O)[O-])C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



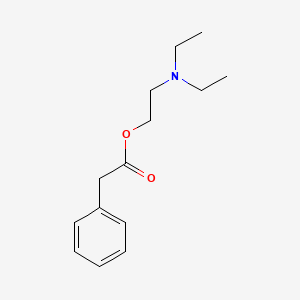
![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
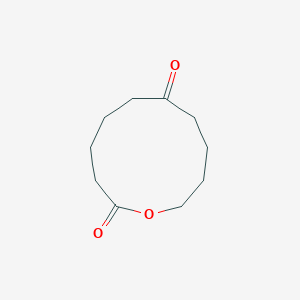
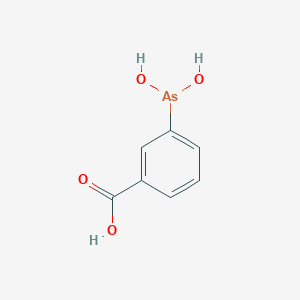
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)
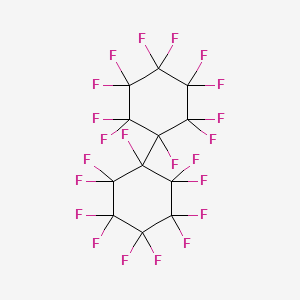
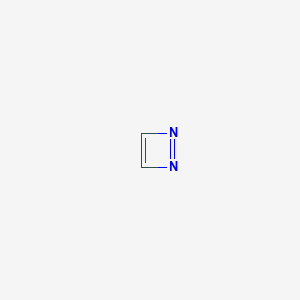
![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)
